BenchChemオンラインストアへようこそ!

2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

CNS drug discovery physicochemical profiling lead optimization

This 3-substituted piperidine-ether ethanone features a cyclopropyl-acetyl N-cap & pyrimidin-2-yloxy group, yielding XLogP3 1.6, TPSA 55.3 Ų, and zero HBD—an optimized CNS MPO profile. The distinct 3-position geometry accesses binding vectors inaccessible to 4-substituted analogs. Supplied as a racemate, it serves as a matched-pair anchor for N-acyl SAR studies and as a chiral separation reference standard. Ideal for H3R/sigma receptor screening cascades, fragment-based screening, and DEL chemistry.

Molecular Formula C14H19N3O2
Molecular Weight 261.325
CAS No. 2034498-48-9
Cat. No. B2423442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
CAS2034498-48-9
Molecular FormulaC14H19N3O2
Molecular Weight261.325
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CC2CC2)OC3=NC=CC=N3
InChIInChI=1S/C14H19N3O2/c18-13(9-11-4-5-11)17-8-1-3-12(10-17)19-14-15-6-2-7-16-14/h2,6-7,11-12H,1,3-5,8-10H2
InChIKeySTTKEVFLDKKEDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone (CAS 2034498-48-9): Structural Profile and Sourcing Considerations


2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone (CAS 2034498-48-9) is a synthetic piperidine-based small molecule with the molecular formula C14H19N3O2 and a molecular weight of 261.32 g/mol [1]. Its architecture integrates a piperidine core substituted at the 3-position with a pyrimidin-2-yloxy ether and N-acylated with a cyclopropyl-acetyl group. Computed physicochemical properties include an XLogP3 of 1.6 and a topological polar surface area (TPSA) of 55.3 Ų [1]. The compound contains one undefined stereocenter at the piperidine 3-position, meaning commercial samples are typically supplied as racemic mixtures unless chiral separation has been performed [1]. It is catalogued as a research chemical intended for use as a synthetic building block or a probe in drug discovery, not for human or veterinary therapeutic use [2].

Why 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone Cannot Be Casually Substituted with In-Class Analogs


Although this compound belongs to a broader class of piperidine-ether-ethanones explored for CNS targets such as histamine H3 receptors (H3R) and sigma receptors, the specific combination of a cyclopropyl-acetyl N-substituent, a pyrimidin-2-yloxy group at the piperidine 3-position, and the resultant conformational and electronic properties generates a unique pharmacophoric fingerprint [1]. Within this scaffold class, even minor structural variations—such as replacing the pyrimidine with pyridazine, moving the ether linkage from the 3-position to the 4-position of the piperidine ring, or substituting cyclopropyl with cyclopentyl—can profoundly alter receptor subtype selectivity, binding kinetics, and metabolic stability [1]. The computed XLogP3 of 1.6 and TPSA of 55.3 Ų place this compound within favorable CNS drug-like chemical space, but the absence of hydrogen bond donors (HBD = 0) distinguishes it from many competitor scaffolds that carry additional polar functionality [2]. These molecular features mean that substitution with a near neighbor may lead to target disengagement, altered off-target profiles, or different pharmacokinetic behavior; empirical verification is always required [1].

Quantitative Differentiation Evidence for 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone (CAS 2034498-48-9)


Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and CNS Drug-Likeness vs. Closest Structural Analogs

The compound exhibits a computed XLogP3 of 1.6 and a topological polar surface area (TPSA) of 55.3 Ų [1]. In contrast, the close structural analog 2-cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone bears a larger cyclopentyl group (increased lipophilicity) and a pyridazine ring containing an additional nitrogen, which is expected to alter both logP and hydrogen bond acceptor capacity. The target compound's XLogP3 of 1.6 falls within the optimal CNS drug-like range (1–3) defined by Wager et al. (2010) for CNS candidates, while its TPSA of 55.3 Ų is below the 70 Ų threshold associated with good brain penetration [2]. These values, combined with zero hydrogen bond donors [1], constitute a favorable CNS multiparameter optimization (MPO) profile.

CNS drug discovery physicochemical profiling lead optimization

Structural Uniqueness: Cyclopropyl-Acetyl N-Substitution vs. Larger Cycloalkyl Groups in Piperidine-Ether-Ethanone Series

The cyclopropyl-acetyl group on the piperidine nitrogen introduces conformational constraint and reduced steric bulk relative to cyclopentyl or cyclohexyl analogs. Cyclopropyl rings impose a restricted rotational profile and can engage in unique π-type interactions with aromatic residues in receptor binding pockets, a feature not available to larger, more flexible cycloalkyl substituents [1]. The analog 2-cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone employs a larger cyclopentyl group (5-membered ring vs. 3-membered cyclopropyl), which increases both steric demand and lipophilicity while simultaneously altering the ether heterocycle from pyrimidine to pyridazine [1]. These dual variations preclude meaningful direct bioactivity comparison without matched molecular pair analysis.

medicinal chemistry structure-activity relationship conformational restriction

Piperidine Substitution Regiochemistry: 3-Position Ether vs. 4-Position Ether Impact on Receptor Recognition

The pyrimidin-2-yloxy substituent is attached at the 3-position of the piperidine ring, in contrast to the 4-position attachment found in compounds such as 1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone (PYPE) [1]. In piperidine-based GPCR ligands, the position of the ether substituent dictates the vector of the heteroaryl group relative to the central piperidine nitrogen, which is typically protonated and engaged in a critical salt bridge with a conserved aspartate residue in aminergic receptors [2]. A 3-substituted piperidine presents the pyrimidine ring at a different dihedral angle and distance from the basic amine compared to a 4-substituted analog, potentially altering binding pose, receptor subtype selectivity, and functional activity (agonist vs. antagonist) [2].

GPCR ligands sigma receptor histamine H3 receptor regiochemistry

Chirality Consideration: Racemic Nature and Implications for Screening vs. Enantiopure Analogs

The piperidine 3-position bearing the pyrimidin-2-yloxy substituent is an undefined stereocenter (PubChem defined atom stereocenter count = 0, undefined = 1) [1]. Commercial samples are therefore expected to be racemic unless otherwise specified. In contrast, certain advanced H3R ligands in the piperidine-ether class have been resolved into enantiopure forms, with one enantiomer often exhibiting significantly higher target affinity [2]. For example, in the structurally related diether piperidine series explored by Kuder et al., enantiomeric pairs showed up to 10-fold differences in H3R binding affinity [2]. Users should anticipate that the (R)- and (S)-enantiomers of this compound may display differential activity and plan for chiral analytical characterization or separation as part of their workflow.

stereochemistry chiral separation screening cascade

Recommended Application Scenarios for 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone (CAS 2034498-48-9)


CNS Lead Optimization: Scaffold Hopping from 4-Substituted to 3-Substituted Piperidine Ethers for H3R or Sigma Receptor Programs

For medicinal chemistry teams exploring histamine H3 receptor or sigma-1 receptor antagonists, this compound provides a 3-substituted piperidine-ether scaffold complementary to the more common 4-substituted analogs. The distinct N–O distance and dihedral angle geometry (discussed in Evidence Item 3) make it suitable for probing binding pocket vectors inaccessible to 4-substituted regioisomers [1]. Its favorable CNS MPO profile (XLogP3 1.6, TPSA 55.3 Ų) supports use in CNS-targeted screening cascades where brain penetration is a key selection criterion [2].

Systematic SAR Exploration of N-Acyl Substituent Effects in Piperidine-Ether Ligands

The cyclopropyl-acetyl N-substituent represents the smallest cycloalkyl-acyl motif available, offering minimal steric bulk and unique π-interaction potential (Evidence Item 2). Researchers conducting matched molecular pair analyses comparing N-cyclopropyl-acetyl, N-cyclopentyl-acetyl, and N-cyclohexyl-acetyl variants can use this compound as the low-steric-bulk anchor point for understanding the contribution of N-acyl size to target affinity, selectivity, and metabolic stability [1].

Chiral Probe Development: Use as a Racemic Reference Standard for Enantioselective Method Development

Given the undefined stereocenter at the piperidine 3-position (Evidence Item 4), this racemic compound can serve as a reference standard for developing chiral HPLC or SFC separation methods. Once resolved, the individual enantiomers can be tested in parallel to determine the eutomer/distomer activity ratio, a critical step for programs advancing toward enantiopure lead candidates [1].

Fragment-Based or Targeted Library Design for Aminergic GPCR Screening

The compound's molecular weight (261.32 Da), favorable lipophilicity, and zero hydrogen bond donor count make it compatible with fragment-based screening and DNA-encoded library (DEL) chemistry. The pyrimidine ring offers a synthetic handle for further derivatization, while the cyclopropyl-acetyl group provides a metabolically stable N-capping group resistant to oxidative N-dealkylation relative to simple N-alkyl substituents [1].

Quote Request

Request a Quote for 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.